![molecular formula C19H21N3O2 B2761864 N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide CAS No. 862486-61-1](/img/structure/B2761864.png)

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

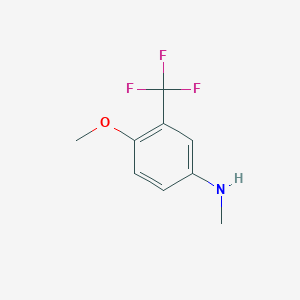

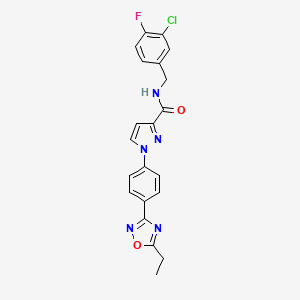

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide is a compound with potential applications in electronic devices. It serves as an air-stable n-type dopant for organic thin film transistors (OTFTs), polymeric solar cells (PSCs), and organic light-emitting diodes (OLEDs) . Its structure consists of a benzimidazole core linked to a 4-methoxybenzamide group.

Synthesis Analysis

The synthesis of this compound involves the reaction of N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-(1H-indol-3-yl)acetamide with appropriate reagents. Detailed synthetic pathways and conditions are available in the literature .

Molecular Structure Analysis

The molecular structure of this compound has been characterized using techniques such as FT-IR, 1H-NMR, and 13C-NMR. It contains a benzimidazole ring and a 4-methoxybenzamide moiety .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Novel Aromatic Polyimides : Research by Butt et al. (2005) focused on synthesizing new diamines, including those related to benzimidazole derivatives, for the development of novel aromatic polyimides. These polyimides showed potential for various applications due to their solubility and thermal properties (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Synthesis of Precursor of 18F-Fallypride : Jing (2004) described the synthesis of a benzamide derivative as an intermediate for 18F-fallypride, highlighting its relevance in the development of radioligands for positron emission tomography (PET) imaging (Jing, 2004).

Antimicrobial and Antiparasitic Activities

Antiparasite Activity : Restrepo et al. (2018) synthesized novel iodotyramides with antiparasitic activities against Plasmodium falciparum, Leishmania panamensis, and Trypanosoma cruzi, demonstrating the potential of benzamide derivatives in treating parasitic infections (Restrepo, Surmay, Jaramillo, & Robledo Restrepo, 2018).

Antimicrobial Screening : Desai, Rajpara, & Joshi (2013) explored the synthesis and antimicrobial activity of benzimidazole derivatives, underscoring their therapeutic potential against microbial diseases (Desai, Rajpara, & Joshi, 2013).

Prokinetic Agents

- Synthesis and Biological Evaluation of Cinitapride Related Derivatives : Srinivasulu et al. (2005) prepared benzimidazole derivatives related to Cinitapride and studied their anti-ulcerative activity, indicating their potential as prokinetic agents (Srinivasulu, Reddy, Hegde, & Chakrabart, 2005).

Inhibition of Gastric Acid Secretion

- Inhibition by Substituted Benzimidazoles : A study demonstrated that substituted benzimidazoles, including compounds related to N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide, can inhibit gastric acid secretion by blocking (H+ + K+) ATPase, offering a novel approach to treating conditions requiring suppression of gastric acid (Fellenius et al., 1981).

Direcciones Futuras

Propiedades

IUPAC Name |

N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-12(2)17(18-20-15-6-4-5-7-16(15)21-18)22-19(23)13-8-10-14(24-3)11-9-13/h4-12,17H,1-3H3,(H,20,21)(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTTNGRYUJCEDEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=NC2=CC=CC=C2N1)NC(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}-6-methoxy-1H-indole-2-carboxamide](/img/structure/B2761789.png)

![N-(2-(6-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B2761791.png)

![2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B2761792.png)

![2,5-dichloro-N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2761795.png)

![4-propyl-N-{[2-(thiophen-3-yl)pyridin-3-yl]methyl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2761799.png)

![Hexahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine 1,1-dioxide hydrochloride](/img/structure/B2761800.png)

![N-butyl-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2761804.png)